molecular formula C25H26N2O5S B3532851 4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No. B3532851
M. Wt: 466.6 g/mol
InChI Key: PDDCJDTXIFXFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promise in treating various diseases.

Mechanism of Action

The mechanism of action of 4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in cancer progression. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antiviral activity against various viruses such as influenza and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize using various methods. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for research on 4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate. One direction is to further study its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and viral infections. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity.

Scientific Research Applications

4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c28-25(24-20-5-1-3-7-22(20)26-23-8-4-2-6-21(23)24)32-17-18-9-11-19(12-10-18)33(29,30)27-13-15-31-16-14-27/h1,3,5,7,9-12H,2,4,6,8,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDCJDTXIFXFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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4-(4-morpholinylsulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

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